
2-Butanethiol
概要
説明
2-Butanethiol, also known as sec-butyl mercaptan, is an organic compound with the chemical formula C₄H₁₀S. It is a colorless liquid with a strong, unpleasant odor often described as similar to that of skunk spray. This compound is part of the thiol family, characterized by the presence of a sulfhydryl (–SH) group attached to a carbon atom.
作用機序
Target of Action
2-Butanethiol, also known as sec-Butyl mercaptan , is a volatile organic compound that primarily targets the olfactory system . It has a very high affinity to olfactory receptors , which play a crucial role in the sense of smell.
Mode of Action
It is known that thiols can contribute to the formation of reactive oxygen species through autoxidation in the presence of suitable metal ions . This interaction with its targets can lead to changes in the biochemical environment.
Biochemical Pathways
It is known that the compound can undergo degradation initiated by oh radicals and cl atoms . The product distribution observed indicated that the H-atom of the S–H group abstraction channel is the main pathway for the reaction of OH radicals and Cl atoms with this compound .
Pharmacokinetics
It is known that percutaneous absorption is expected to contribute significantly to systemic toxicity .
Result of Action
The primary effects of this compound exposure are haematotoxicity and histopathological alterations in the nasal olfactory epithelium . These effects are systemic and are considered critical . No studies of the sensitizing, genotoxic, or carcinogenic potential of the substance are available .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is added to odourless gases as a warning substance, used as an industrial solvent, and occurs as an intermediate of insecticides and herbicides . In the EU, this compound is an approved food additive .
生化学分析
Biochemical Properties
The biochemical properties of 2-Butanethiol are not fully understood. It is known that simple thiols, like this compound, can undergo several metabolic pathways in mammals. One such pathway involves S-methylation, which leads to the formation of a methyl thioether or sulfide with subsequent oxidation to the corresponding sulfoxides and sulfones .
Metabolic Pathways
As mentioned earlier, this compound can undergo several metabolic pathways in mammals. One such pathway involves S-methylation, which leads to the formation of a methyl thioether or sulfide with subsequent oxidation to the corresponding sulfoxides and sulfones .
準備方法
Synthetic Routes and Reaction Conditions: 2-Butanethiol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with hydrogen sulfide in the presence of an acid catalyst. Another method includes the reaction of 2-butene with hydrogen sulfide under high pressure and temperature conditions.
Industrial Production Methods: Industrially, this compound is produced by the reaction of 2-butene with hydrogen sulfide in the presence of a catalyst. This process typically occurs at elevated temperatures and pressures to ensure high yield and efficiency .
化学反応の分析
Types of Reactions: 2-Butanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as bromine or iodine.
Reduction: Disulfides formed from this compound can be reduced back to thiols using reducing agents like zinc and acid.
Major Products Formed:
Oxidation: The major product of oxidation is 2-butyl disulfide.
Reduction: The reduction of disulfides yields this compound.
Substitution: The products depend on the substrate and the leaving group involved in the reaction.
科学的研究の応用
2-Butanethiol has several applications in scientific research:
類似化合物との比較
Methanethiol (CH₃SH): A simpler thiol with a similar strong odor, used as an odorant in natural gas.
Ethanethiol (C₂H₅SH): Another thiol used as an odorant and in organic synthesis.
1-Butanethiol (C₄H₉SH): An isomer of 2-butanethiol with different physical properties and reactivity.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. Its secondary butyl group provides different steric and electronic properties compared to primary thiols like methanethiol and ethanethiol .
特性
IUPAC Name |
butane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCHFZBWPCLPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041396 | |
| Record name | 2-Butanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid with a strong skunk-like odor; [Merck Index] Clear colorless liquid; [MSDSonline] | |
| Record name | 2-Butanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | sec-Butyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5953 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
84-85 °C | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-10 °F (-23 °C) (Closed cup) | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very sol in alc, ether, liquid hydrogen sulfide, In water, 1.32X10+3 mg/L at 20 °C | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8299 at 17 °C | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.11 (Air = 1) | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
80.7 [mmHg], 80.71 mm Hg at 25 °C /Extrapolated/ | |
| Record name | sec-Butyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5953 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorles liquid, Mobile liquid | |
CAS No. |
513-53-1 | |
| Record name | 2-Butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2D731QBYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-165 °C, Liquid molar volume = 0.109430 cu m/kmol. IG Heat of Formation = -9.66X10+7 J/kmol. Heat of fusion at melting point = 6.477X10+6 J/kmol | |
| Record name | SEC-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Butanethiol?
A1: this compound has a molecular formula of C4H10S and a molecular weight of 90.19 g/mol. [, ]
Q2: Is there evidence of rotational isomerism in this compound?
A2: Yes, research using calorimetric, spectroscopic, and molecular structure data indicates that this compound exists as a mixture of molecules in three distinct rotational conformations. Two of these conformations have approximately equal energies, while the third has a slightly higher energy, around 1.0 kcal/mol. [] Further studies using 1H NMR spectroscopy have confirmed the presence of these rotational isomers in solution, with specific ratios identified in CDCl3. []
Q3: What spectroscopic techniques have been used to characterize this compound?
A3: Researchers have employed a variety of spectroscopic techniques to analyze this compound, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy. [, , ]
Q4: How does the structure of this compound influence its dielectric properties?
A4: Studies suggest that this compound, along with its structural isomer 2-methyl-2-butanethiol, exhibits properties of plastic crystals. In their high-temperature crystalline phases, the molecules are able to rotate on their lattice sites. This rotational freedom is attributed to the relatively weak intermolecular S–H…S hydrogen bonds, which do not significantly hinder molecular motion. []
Q5: How does this compound react with hydroxyl radicals (OH) and chlorine atoms (Cl)?
A5: this compound demonstrates high reactivity towards both OH radicals and Cl atoms. The primary reaction pathway involves the abstraction of the hydrogen atom from the S–H group. This leads to the formation of SO2 and 2-butanone as major products. []
Q6: What are the primary degradation products of this compound in the atmosphere?
A6: When this compound reacts with OH radicals and Cl atoms in the atmosphere, the main degradation products observed are SO2 and 2-butanone. The specific yields of these products vary depending on the oxidant. []
Q7: What role does this compound play in the aroma of certain fruits?
A7: this compound is a significant contributor to the aroma profile of blackcurrant (Ribes nigrum L.) berries. [, , ] Additionally, it has been identified as a key odorant in some varieties of virgin olive oil, imparting a characteristic "black currant-like" note. [, ]
Q8: How does the concentration of this compound change in blackcurrant buds and fruits during storage and processing?
A8: Studies have shown that the concentration of this compound, a key aroma compound in blackcurrant, can be significantly affected by storage and processing methods. Freezing blackcurrant berries leads to a substantial decrease in this compound levels. [, ] Similarly, storage of blackcurrant bud extracts can result in a depletion of this compound. [] Interestingly, mechanical harvesting of blackcurrant buds can also lead to a reduction in this compound content compared to hand-harvested buds. []
Q9: Can this compound be used as an odorant in natural gas?
A9: While not currently in widespread use, this compound, alongside its isomer 2,3-dimethyl-2-butanethiol, has been explored as a potential odorant for natural gas. Research has focused on comparing its properties, such as odor intensity and pipeline fading, to those of established gas odorants. []
Q10: How does this compound behave in anaerobic fermentation processes?
A10: During the anaerobic fermentation of distillery wastewater, this compound has been identified as one of the volatile sulfur compounds present in the gas outflow of the methanization stage. Its presence, alongside other sulfur compounds, contributes to the characteristic odor associated with this process. []
Q11: Can this compound be encapsulated within specific structures?
A11: Yes, research has demonstrated the successful encapsulation of this compound, along with other small alkyl thiols, within the hydrophobic cavity of molybdenum-based spherical Keplerate-type structures. These structures, functionalized with alkene ligands, provide a unique environment for trapping volatile organic compounds. []
Q12: What analytical methods are used to quantify this compound in complex mixtures?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique employed for the identification and quantification of this compound in complex mixtures like fruit extracts and olive oil. [, , ] For enhanced sensitivity, particularly in analyzing wine samples, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has proven effective. This method often involves derivatization with ethyl propiolate to improve the detection limits for this compound and other volatile thiols. []
Q13: Are there specific techniques for enriching and isolating this compound from samples?
A13: Yes, techniques like headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are commonly employed for the preconcentration of volatile sulfur compounds, including this compound, from various matrices. These methods help to improve the sensitivity and selectivity of subsequent analysis by GC-MS or GC-MS/MS.
Q14: How is the K-value of this compound determined in hydrocarbon solutions?
A14: Gas-liquid partition chromatography (GLPC) is a valuable technique for determining the K-values (vapor-liquid equilibrium ratios) of volatile compounds, including this compound, in hydrocarbon solutions. By using a stationary phase of n-hexadecane supported on crushed firebrick and helium as the carrier gas, researchers can accurately measure the retention times of these compounds and calculate their K-values. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

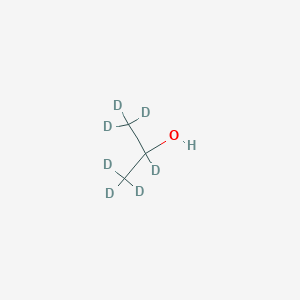
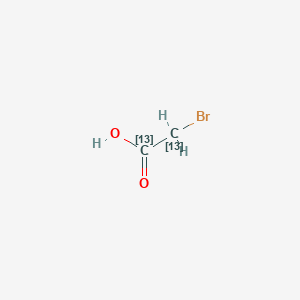
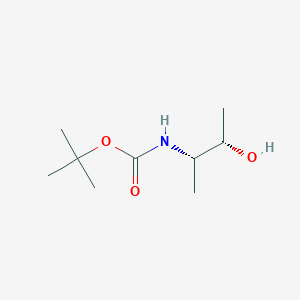
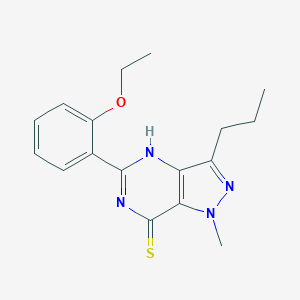
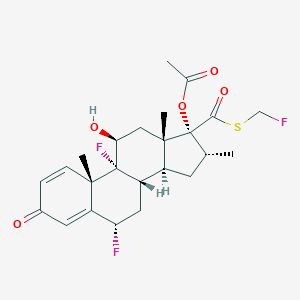

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)

